molecular formula C17H16N2O2 B2402510 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-56-4

2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2402510
CAS No.: 743440-56-4
M. Wt: 280.327
InChI Key: VWXDPCYQVFSNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C17H16N2O2[_{{{CITATION{{{1{(2Z)-2-Cyano-3- [2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...](https://www.sigmaaldrich.com/PG/en/product/aldrich/eme00482). This compound is characterized by its cyano group (-CN) and a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing nitrogen[{{{CITATION{{{_1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl .... The presence of the cyano group and the pyrrole ring makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the pyrrole ring1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...[{{{CITATION{{{_2{Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl ...](https://patents.google.com/patent/CN103936678A/en).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and specific solvents can help improve the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...[{{{CITATION{{{_2{Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl ...](https://patents.google.com/patent/CN103936678A/en).

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound[_{{{CITATION{{{1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...[{{{CITATION{{{_2{Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl ...](https://patents.google.com/patent/CN103936678A/en).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions[_{{{CITATION{{{1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...[{{{CITATION{{{_2{Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl ...](https://patents.google.com/patent/CN103936678A/en).

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute different functional groups on the compound[_{{{CITATION{{{1{(2Z)-2-Cyano-3- 2,5-dimethyl-1- (2-methylphenyl)-1H-pyrrol-3-yl ...[{{{CITATION{{{_2{Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5- (4-methylphenyl ...](https://patents.google.com/patent/CN103936678A/en).

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: : Use in the production of materials, dyes, or other chemical products.

Mechanism of Action

The mechanism by which 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

  • 2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

  • 2-Cyano-3-[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-6-4-5-7-16(11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXDPCYQVFSNTR-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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